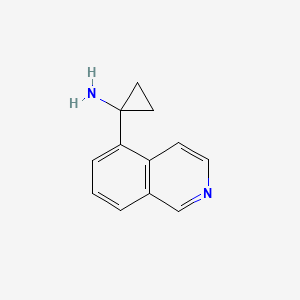

1-(Isoquinolin-5-yl)cyclopropan-1-amine

Description

1-(Isoquinolin-5-yl)cyclopropan-1-amine is a bicyclic aromatic compound featuring a cyclopropane ring directly bonded to an isoquinoline scaffold. The cyclopropane moiety introduces significant steric and electronic effects, enhancing structural rigidity and metabolic stability compared to linear alkylamines.

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

1-isoquinolin-5-ylcyclopropan-1-amine |

InChI |

InChI=1S/C12H12N2/c13-12(5-6-12)11-3-1-2-9-8-14-7-4-10(9)11/h1-4,7-8H,5-6,13H2 |

InChI Key |

ZIAATHFBPROUMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=CC3=C2C=CN=C3)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Isoquinolin-5-yl)cyclopropan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of isoquinoline derivatives under specific reaction conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, can be employed to synthesize isoquinoline derivatives . Additionally, transition-metal-free methods have been developed for the synthesis of isoquinoline derivatives, which involve the use of arynes and oxazoles through a tandem Diels-Alder reaction .

Chemical Reactions Analysis

1-(Isoquinolin-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Cyclization: The cyclopropane ring can participate in cyclization reactions to form more complex structures.

Scientific Research Applications

1-(Isoquinolin-5-yl)cyclopropan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(Isoquinolin-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The isoquinoline ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-(Isoquinolin-5-yl)cyclopropan-1-amine with related cyclopropanamine derivatives, focusing on structural features, physicochemical properties, and biological relevance.

1-(Isoquinolin-5-yl)propan-1-amine

- Structure : Replaces the cyclopropane ring with a linear propylamine chain.

- Applications: Not explicitly stated in the evidence, but linear amines are common in intermediates for kinase inhibitors.

1-(1-Methylindol-5-yl)cyclopropan-1-amine

- Structure: Substitutes isoquinoline with a 1-methylindole group.

- Key Differences: Molecular Weight: 186.25 g/mol (vs. ~207 g/mol estimated for the isoquinoline analog). pKa: Predicted 9.32, indicating moderate basicity suitable for blood-brain barrier penetration . Therapeutic Relevance: Indole derivatives are prevalent in serotonin receptor modulators and kinase inhibitors .

1-(Trifluoromethyl)cyclopropan-1-amine Derivatives

- Structure : Features a trifluoromethyl group on the cyclopropane ring.

- Key Differences :

Catequentinib (1-[({4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl}oxy)methyl]cyclopropan-1-amine)

- Structure: Combines cyclopropanamine with a quinoline-indole hybrid scaffold.

- Key Differences :

Data Tables

Table 1. Structural and Physicochemical Comparison

*Estimated based on analogous compounds.

Research Implications

- Isoquinoline vs. Indole Scaffolds: Isoquinoline’s extended π-system may enhance interactions with aromatic residues in enzyme active sites, but indole derivatives offer better solubility and synthetic accessibility .

- Cyclopropane’s Role : The cyclopropane ring improves metabolic stability and enforces a planar conformation, critical for target engagement in both CNS and oncology targets .

- Fluorine Substitution : Trifluoromethyl groups enhance bioavailability and binding affinity through hydrophobic and electrostatic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.